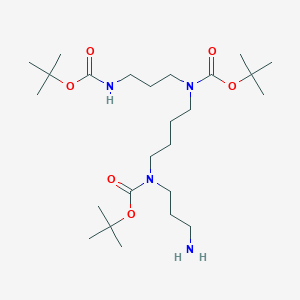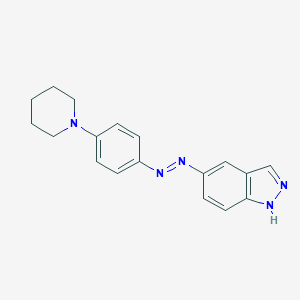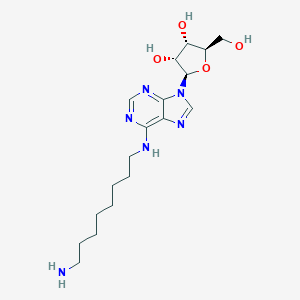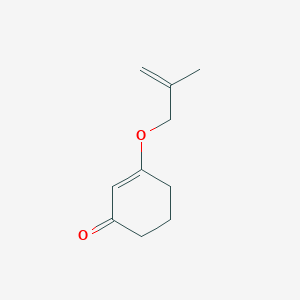
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one, commonly known as Menthone glycerin acetal (MGA), is a natural compound derived from menthol. It is widely used in the food, cosmetic, and pharmaceutical industries due to its unique flavor and fragrance properties. In
Aplicaciones Científicas De Investigación
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, anti-inflammatory, and analgesic properties. 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has also been investigated for its potential use in treating respiratory disorders, such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has been found to have insecticidal properties and can be used as a natural insect repellent.
Mecanismo De Acción
The mechanism of action of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has also been shown to inhibit the growth of bacteria, fungi, and viruses.
Biochemical and Physiological Effects:
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has also been found to reduce airway inflammation and improve lung function in animal models of asthma and COPD. Additionally, 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has been found to have insecticidal properties, making it a potential natural insect repellent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has several advantages for lab experiments. It is a natural compound that is readily available and easy to synthesize. 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one is also relatively stable and has a long shelf life. However, 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has some limitations for lab experiments. It is a volatile compound that can evaporate quickly, making it difficult to handle. Additionally, 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has a strong odor that can interfere with other experiments.
Direcciones Futuras
There are several future directions for research on 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one. One area of interest is its potential use in treating respiratory disorders, such as asthma and COPD. Further studies are needed to determine the optimal dose and route of administration for 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one in these conditions. Additionally, more research is needed to explore the insecticidal properties of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one and its potential use as a natural insect repellent. Finally, further studies are needed to fully understand the mechanism of action of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one and its potential therapeutic applications.
Conclusion:
In conclusion, 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one is a natural compound with unique flavor and fragrance properties. It has been extensively studied for its potential therapeutic applications, including its antimicrobial, anti-inflammatory, and analgesic properties. 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has also been investigated for its potential use in treating respiratory disorders and as a natural insect repellent. While 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the mechanism of action of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one and its potential therapeutic applications.
Métodos De Síntesis
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one is synthesized by reacting menthol with glycerin in the presence of an acid catalyst. The reaction yields 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one as a colorless liquid with a pleasant minty odor. The purity of 3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one can be increased by distillation or chromatography.
Propiedades
IUPAC Name |
3-(2-methylprop-2-enoxy)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)7-12-10-5-3-4-9(11)6-10/h6H,1,3-5,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGTYQSFOUSXKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=O)CCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-2-propenyloxy)-2-cyclohexen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

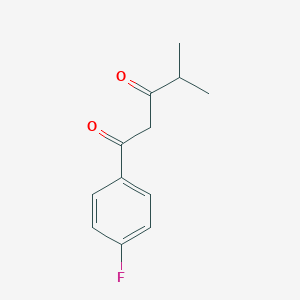

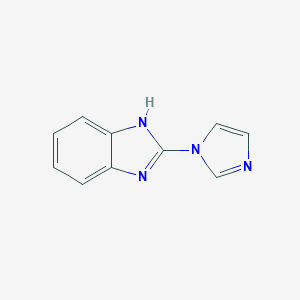

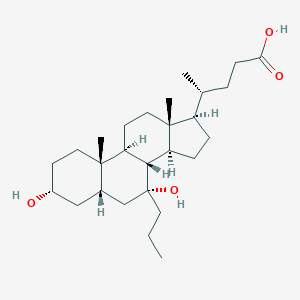
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)
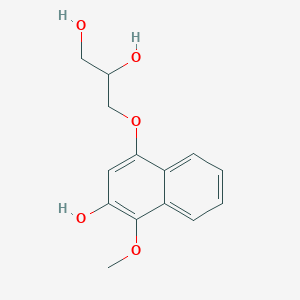
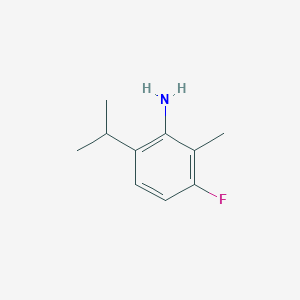
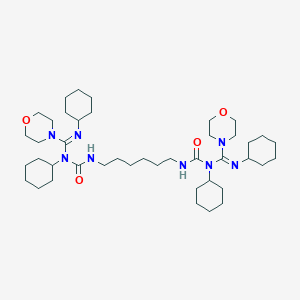
![Isoxazolo[4,5-b]pyridin-3(2H)-one](/img/structure/B38499.png)
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid](/img/structure/B38500.png)
